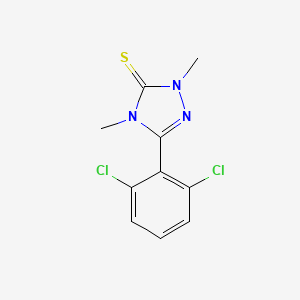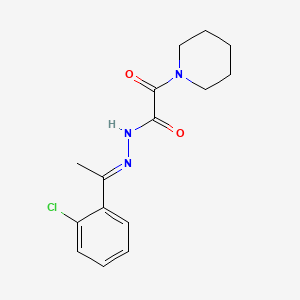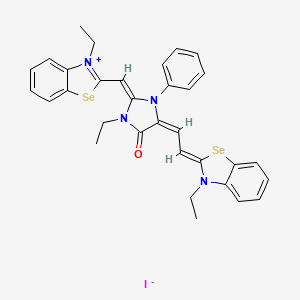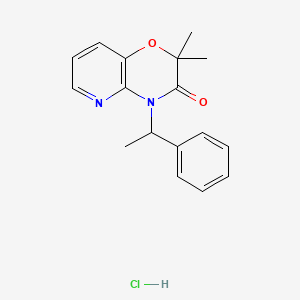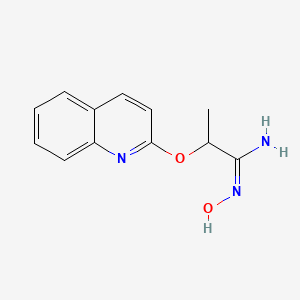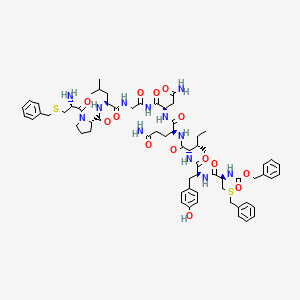
S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide: is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves multiple steps, each requiring precise conditions to ensure the correct sequence and structure of amino acids. The process typically begins with the protection of amino groups using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions . The amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this peptide would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient and scalable production of peptides. SPPS involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds that stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, where functional groups on the amino acids are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The peptide is used in studies involving peptide synthesis and modification techniques. It serves as a model compound for developing new synthetic methods and understanding peptide behavior under different conditions .
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its complex structure makes it a valuable tool for investigating the roles of specific amino acid sequences in biological processes .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for developing treatments for various diseases .
Industry: In the industrial sector, the peptide can be used in the development of new materials, such as hydrogels and nanomaterials, due to its ability to form stable structures and interact with other molecules .
Mecanismo De Acción
The mechanism of action of S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function . This interaction can trigger various cellular responses, making the peptide a valuable tool for studying cellular mechanisms and developing therapeutic agents .
Comparación Con Compuestos Similares
S-Benzyl-N-benzyloxycarbonyl-L-cysteine: A simpler peptide with similar protective groups but fewer amino acids.
Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate: Another peptide with a similar structure but different functional groups.
Uniqueness: S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide is unique due to its complex structure and the presence of multiple functional groups that allow for diverse interactions and reactions. Its length and sequence provide a higher degree of specificity and functionality compared to simpler peptides .
Propiedades
Número CAS |
3274-73-5 |
|---|---|
Fórmula molecular |
C65H86N12O14S2 |
Peso molecular |
1323.6 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-benzylsulfanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C65H86N12O14S2/c1-5-40(4)56(76-60(85)49(31-41-23-25-45(78)26-24-41)71-61(86)51(38-93-36-44-20-13-8-14-21-44)74-65(90)91-34-42-16-9-6-10-17-42)63(88)70-47(27-28-53(67)79)58(83)72-50(32-54(68)80)59(84)75-55(81)33-69-57(82)48(30-39(2)3)73-62(87)52-22-15-29-77(52)64(89)46(66)37-92-35-43-18-11-7-12-19-43/h6-14,16-21,23-26,39-40,46-52,56,78H,5,15,22,27-38,66H2,1-4H3,(H2,67,79)(H2,68,80)(H,69,82)(H,70,88)(H,71,86)(H,72,83)(H,73,87)(H,74,90)(H,76,85)(H,75,81,84)/t40-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1 |
Clave InChI |
IQLSPOXZOMMTIE-OSGGSMKZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CSCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CSCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


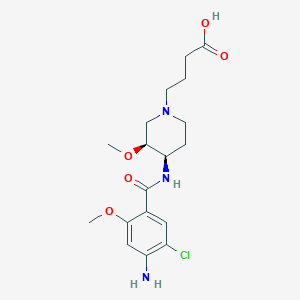
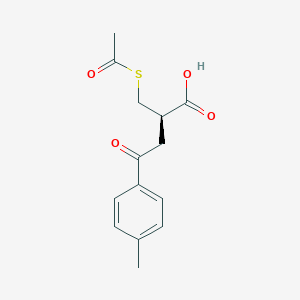
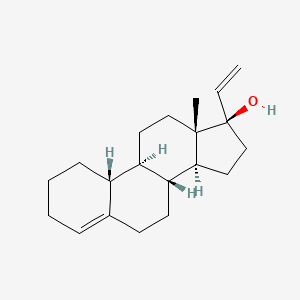
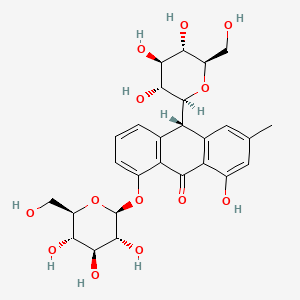
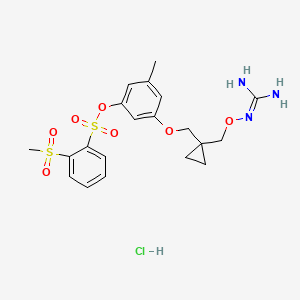


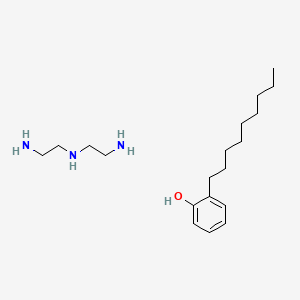
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
